molecular formula C21H51O6PS B14321515 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane CAS No. 105148-89-8

2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane

Cat. No.: B14321515
CAS No.: 105148-89-8
M. Wt: 462.7 g/mol
InChI Key: VXXHMJJZGDJNNQ-UHFFFAOYSA-N
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Description

2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C21H51O6PS It is known for its unique structure, which includes both alcohol and phosphane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylpentan-3-ol with a phosphane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phosphane group can be reduced to form a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The phosphane group can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiophen-3-ol: Similar in structure but lacks the phosphane group.

    3-Pentanol, 2,4-dimethyl-, phosphorothioate: Contains a phosphorothioate group instead of a phosphane group.

Properties

CAS No.

105148-89-8

Molecular Formula

C21H51O6PS

Molecular Weight

462.7 g/mol

IUPAC Name

2,4-dimethylpentan-3-ol;trihydroxy(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/3C7H16O.H3O3PS/c3*1-5(2)7(8)6(3)4;1-4(2,3)5/h3*5-8H,1-4H3;(H3,1,2,3,5)

InChI Key

VXXHMJJZGDJNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.OP(=S)(O)O

Origin of Product

United States

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